

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of LINC00941

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Compound of Interest		
Compound Name:	RN941	
Cat. No.:	B610507	Get Quote

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Introduction

Long non-coding RNA LINC00941 has emerged as a significant regulator in various cellular processes, particularly in the context of cancer progression. Upregulated in several malignancies, including laryngocarcinoma, colon cancer, and oral squamous cell carcinoma, LINC00941 has been shown to promote cell proliferation, invasion, and glycolysis.[1] Its multifaceted role is attributed to its function as a competing endogenous RNA (ceRNA) and its influence on key signaling pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways. These characteristics make LINC00941 a compelling target for therapeutic intervention. The CRISPR-Cas9 system offers a precise and efficient method for achieving a complete and permanent knockout of LINC00941, thereby enabling in-depth functional studies and the validation of its potential as a drug target.

These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of LINC00941, including detailed experimental protocols, data on expected outcomes based on knockdown studies, and visualizations of the associated signaling pathways.

Data Presentation: The Impact of LINC00941 Depletion



While specific quantitative data from CRISPR-Cas9 knockout of LINC00941 is emerging, extensive data from siRNA and shRNA-mediated knockdown studies provide a strong indication of the expected phenotypic and molecular changes. The following tables summarize these findings.

Table 1: Phenotypic Changes Following LINC00941 Knockdown

Phenotype	Cell Line(s)	Method	Result	Reference
Cell Viability	SNU-46, SNU- 899	shRNA	Decreased	[1]
Apoptosis	SNU-46, SNU- 899	shRNA	Increased	[1]
Cell Proliferation	SNU-46, SNU- 899	shRNA	Decreased	[1]
Cell Cycle	SNU-46, SNU- 899	shRNA	G0/G1 arrest	[1]
Migration & Invasion	SNU-46, SNU- 899	shRNA	Decreased	[1]
Glucose Consumption	SNU-46, SNU- 899	shRNA	Decreased	[1]
Lactate Production	SNU-46, SNU- 899	shRNA	Decreased	[1]

Table 2: Molecular Changes Following LINC00941 Knockdown



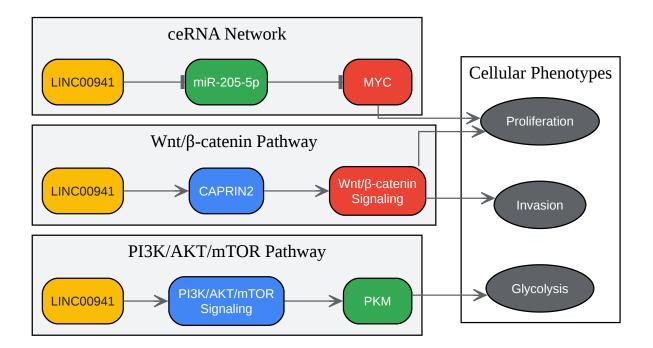
Molecule	Change upon Knockdown	Cell Line(s)	Method	Reference
Ki-67	Decreased	SNU-46, SNU- 899	shRNA	[1]
PCNA	Decreased	SNU-46, SNU- 899	shRNA	[1]
MMP2	Decreased	SNU-46, SNU- 899	shRNA	[1]
N-Cadherin	Decreased	SNU-46, SNU- 899	shRNA	[1]
E-Cadherin	Increased	SNU-46, SNU- 899	shRNA	[1]
HK2	Decreased	SNU-46, SNU- 899	shRNA	[1]
PFKFB4	Decreased	SNU-46, SNU- 899	shRNA	[1]
PKM	Decreased	SNU-46, SNU- 899	shRNA	[1]
p-PI3K/PI3K	Decreased	SNU-46, SNU- 899	shRNA	[1]
p-AKT/AKT	Decreased	SNU-46, SNU- 899	shRNA	[1]
p-mTOR/mTOR	Decreased	SNU-46, SNU- 899	shRNA	[1]

Signaling Pathways and Experimental Workflow

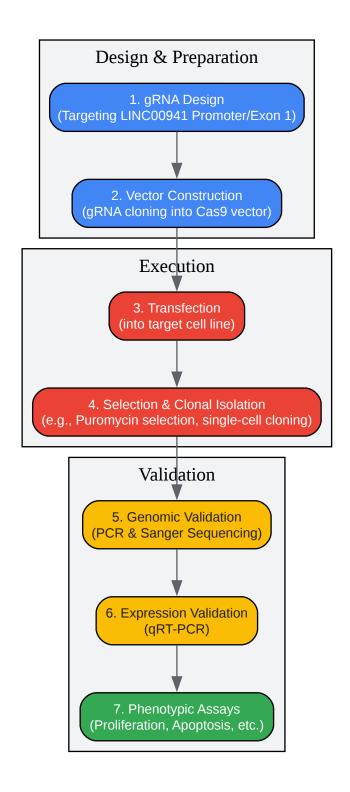
LINC00941 Signaling Pathways

LINC00941 exerts its oncogenic functions through its involvement in at least two major signaling pathways and by acting as a ceRNA.









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References

- 1. LINC00941 promoted in vitro progression and glycolysis of laryngocarcinoma by upregulating PKM via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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